molecular formula C9H11ClN2O3S B2735171 2-chloro-N-(4-sulfamoylphenyl)propanamide CAS No. 733796-11-7

2-chloro-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2735171
CAS No.: 733796-11-7
M. Wt: 262.71
InChI Key: CSFIQGHVRLMMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-sulfamoylphenyl)propanamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.72 g/mol . It is characterized by the presence of a chloro group, a sulfamoyl group, and a propanamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-sulfamoylphenyl)propanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-sulfamoylphenyl)propanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted propanamides.

    Oxidation Reactions: Formation of sulfonic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

2-chloro-N-(4-sulfamoylphenyl)propanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group and the sulfamoyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-sulfamoylphenyl)acetamide
  • 2-chloro-N-(4-sulfamoylphenyl)butanamide
  • 2-chloro-N-(4-sulfamoylphenyl)pentanamide

Uniqueness

2-chloro-N-(4-sulfamoylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-6(10)9(13)12-7-2-4-8(5-3-7)16(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFIQGHVRLMMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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